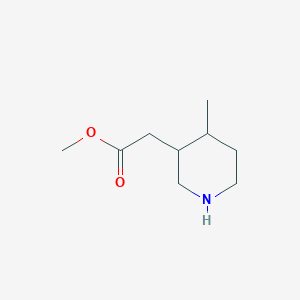

Methyl 2-(4-methyl-3-piperidyl)acetate

Description

Methyl 2-(4-methyl-3-piperidyl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in the pharmaceutical industry, particularly in the synthesis of various drugs and biologically active molecules .

Properties

IUPAC Name |

methyl 2-(4-methylpiperidin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7-3-4-10-6-8(7)5-9(11)12-2/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOYZIYHCVPAJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methyl-3-piperidyl)acetate typically involves the reduction of pyridine derivatives. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the reduction of a-phenyl-a-(2-pyridyl)acetonitrile to the corresponding amide, followed by alcoholysis and reduction of the pyridine ring to the piperidine ring in the presence of a platinum catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes using robust catalysts to ensure high yield and purity. The use of platinum catalysts, although effective, can be expensive and technologically challenging due to the need for careful handling and preparation of the catalyst .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-3-piperidyl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.

Reduction: Reduction reactions are common in the synthesis of piperidine derivatives, often using hydrogenation techniques.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of metal catalysts such as platinum, palladium, or nickel.

Substitution: Nucleophiles such as halides, amines, and alcohols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces fully saturated piperidine derivatives .

Scientific Research Applications

Methyl 2-(4-methyl-3-piperidyl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methyl-3-piperidyl)acetate involves its interaction with neurotransmitter systems in the brain. It acts as a norepinephrine and dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft and prolonging their action. This mechanism is similar to that of methylphenidate, a well-known psychostimulant used in the treatment of ADHD .

Comparison with Similar Compounds

Similar Compounds

Methylphenidate: A psychostimulant used for ADHD and narcolepsy.

Ethylphenidate: A derivative of methylphenidate with similar pharmacological effects.

Piperidine derivatives: Various compounds containing the piperidine ring, used in pharmaceuticals and organic synthesis

Uniqueness

Methyl 2-(4-methyl-3-piperidyl)acetate is unique due to its specific structure, which allows it to interact with neurotransmitter systems effectively. Its ability to inhibit the reuptake of norepinephrine and dopamine makes it a valuable compound in the development of drugs for neurological disorders .

Biological Activity

Methyl 2-(4-methyl-3-piperidyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a piperidine ring, which is known for its role in various biological activities. The compound's lipophilicity, indicated by its logP value, plays a crucial role in its bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. In a high-throughput screening against Mycobacterium tuberculosis, it was identified as one of the promising candidates with effective inhibition at concentrations as low as 6.3 µM .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| This compound | 6.3 | Mycobacterium tuberculosis |

This compound's mechanism of action appears to involve targeting the MmpL3 protein, which is essential for the bacteria's survival . Further structure-activity relationship (SAR) studies indicated that modifications to the piperidine ring could enhance potency while maintaining low cytotoxicity.

Neuropharmacological Effects

The compound has also been studied for its effects on neurotransmitter systems. It has shown potential as a modulator of serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. Computational models suggest that this compound can differentiate between agonist and antagonist responses at this receptor site .

Case Studies

- Mycobacterial Inhibition : A study conducted by researchers at AbbVie screened over 100,000 compounds for anti-tubercular activity, identifying this compound as a lead candidate due to its selective inhibition of M. tuberculosis without significant toxicity to human cells .

- Neuropharmacological Modulation : In another study focusing on drug design for neuropsychiatric conditions, this compound was evaluated for its ability to modulate serotonin receptor activity. The findings suggested that it could serve as a scaffold for developing new antidepressants .

Research Findings and Implications

The biological activity of this compound highlights its potential in both antimicrobial and neuropharmacological contexts. The following points summarize key findings:

- Anti-tubercular Activity : Effective against M. tuberculosis, with an MIC of 6.3 µM.

- Serotonin Modulation : Potentially acts as an agonist or antagonist at the 5-HT1A receptor.

- SAR Studies : Ongoing research is focused on optimizing its chemical structure to enhance efficacy and reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.